molecular formula C14H14N2O B2925889 2-tert-butyl-3-formyl-1H-indole-5-carbonitrile CAS No. 587828-18-0

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile

Cat. No.: B2925889
CAS No.: 587828-18-0
M. Wt: 226.279
InChI Key: ZQZOXFHLCWXFKL-UHFFFAOYSA-N
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Description

“2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C14H14N2O . It belongs to the class of organic compounds known as indoles . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tert-butyl group attached to the 2-position of an indole ring, a formyl group at the 3-position, and a carbonitrile group at the 5-position .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are used as reactants in the synthesis of various biologically active structures . They have been used in the synthesis of tryptophan dioxygenase inhibitors, antifungal agents, and inhibitors of BACE-1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nenitzescu Synthesis : The compound 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, structurally related to the requested chemical, serves as a key intermediate in the synthesis of selective androgen receptor modulators. Its synthesis involves a practical and convergent method starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, showcasing a modern approach to Nenitzescu indole synthesis and highlighting the versatility of indole derivatives in medicinal chemistry applications (Boros, Kaldor, & Turnbull, 2011).

  • Novel Synthetic Pathways : Research into the synthesis of 2-aminobenzonitriles from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage illustrates the ongoing development of novel synthetic routes. These compounds serve as precursors for the rapid synthesis of benzoxazinones, underlining the importance of indole derivatives in synthesizing biologically active molecules (Chen et al., 2018).

  • Palladium-Catalyzed Intramolecular Annulation : The synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation of alkynes demonstrates the compound's utility in generating complex molecular architectures. This method affords various gamma-carboline derivatives, showcasing the role of indole derivatives in constructing complex heterocyclic frameworks with potential pharmaceutical applications (Zhang & Larock, 2003).

Material Science and Analytical Applications

  • Electrochemical Studies : Investigations into the electrochemical oxidation of similar compounds, like 2,6-di-tert-butyl-4-isopropylphenol, provide insights into the electrochemical properties of bulky organic molecules. Such studies are crucial for understanding the reactivity and stability of organic compounds in various electrochemical applications, including organic electronics and sensors (Richards & Evans, 1977).

Future Directions

The future directions for “2-tert-butyl-3-formyl-1H-indole-5-carbonitrile” and similar compounds are likely to involve further exploration of their biological activities and therapeutic potential. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-tert-butyl-3-formyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,3)13-11(8-17)10-6-9(7-15)4-5-12(10)16-13/h4-6,8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZOXFHLCWXFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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